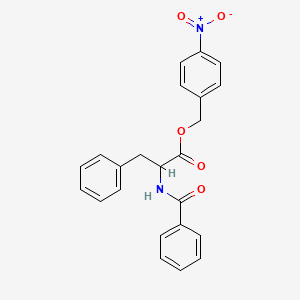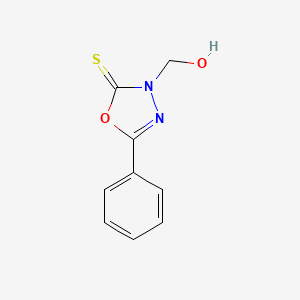
3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both hydroxymethyl and thione groups in its structure makes it a versatile molecule for chemical modifications and functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carbon disulfide and formaldehyde. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thione group can be reduced to a thiol or further to a sulfide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Formation of 3-(carboxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione.
Reduction: Formation of 3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thiol or 3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-sulfide.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. The thione group can form coordination complexes with metal ions, which may be relevant in its biological activity. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(hydroxymethyl)furfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a platform chemical.
1,3,4-oxadiazole derivatives: A class of compounds with similar core structures but different substituents, used in various applications including pharmaceuticals and agrochemicals.
Uniqueness
3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
1711-75-7 |
|---|---|
Molekularformel |
C9H8N2O2S |
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H8N2O2S/c12-6-11-9(14)13-8(10-11)7-4-2-1-3-5-7/h1-5,12H,6H2 |
InChI-Schlüssel |
UZZZYTIAHNBXBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=S)O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-naphthalen-1-ylmethylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12460184.png)
![4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide](/img/structure/B12460187.png)
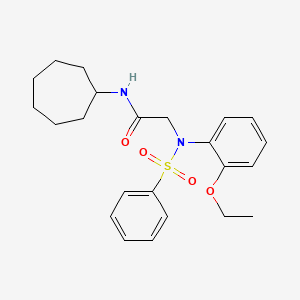
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460201.png)
![2-Chloro-5-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12460205.png)
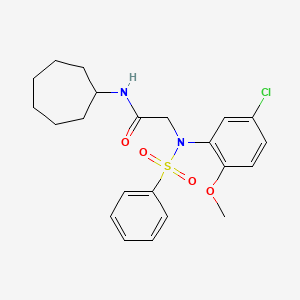
![2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12460218.png)
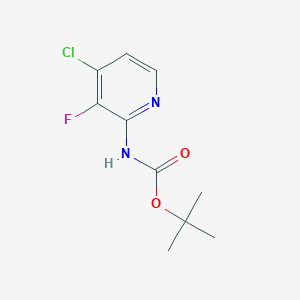
![N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin-4-yl]oxy}phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12460242.png)
![2-(4-Fluorophenyl)-2-oxoethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B12460243.png)
![6-[(2-fluorobenzyl)sulfanyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B12460245.png)
